molecular formula C23H24Cl2N4O3 B2761412 Tert-butyl 4-{4-[5-(2,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}piperazine-1-carboxylate CAS No. 1272756-35-0

Tert-butyl 4-{4-[5-(2,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}piperazine-1-carboxylate

Cat. No.: B2761412
CAS No.: 1272756-35-0
M. Wt: 475.37
InChI Key: YCUHSLUIBGBWKP-UHFFFAOYSA-N
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Description

Tert-butyl 4-{4-[5-(2,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}piperazine-1-carboxylate is a complex chemical compound known for its diverse applications in the fields of chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl 4-{4-[5-(2,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}piperazine-1-carboxylate typically involves the condensation of a 2,4-dichlorophenyl derivative with an oxadiazole ring. This is followed by the introduction of a piperazine moiety and final protection with a tert-butyl ester group. Reagents often used include dichlorobenzene derivatives, hydrazine hydrate, piperazine, and tert-butyl chloroformate. The reactions generally proceed under controlled conditions of temperature and pH, often facilitated by catalysts like triethylamine.

Industrial Production Methods: In industrial settings, the production of this compound may be scaled up using batch reactors with stringent control over reaction parameters to ensure high yield and purity. This often involves purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: This compound is known to undergo various chemical reactions, including:

  • Oxidation: Often leading to the formation of hydroxyl or carbonyl functional groups.

  • Reduction: Typically resulting in the conversion of oxadiazole to amines or alcohols.

  • Substitution: Halogen atoms on the phenyl ring may be substituted with other nucleophiles.

Common Reagents and Conditions: Common reagents used in these reactions include hydrogen for reduction, oxidizing agents like potassium permanganate, and nucleophiles such as amines or thiols. Reaction conditions generally involve moderate temperatures and controlled atmospheres to prevent unwanted side reactions.

Major Products: Major products from these reactions often include a variety of functionalized phenyl and piperazine derivatives, which can be further utilized in synthetic pathways.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as an intermediate for the synthesis of more complex molecules. Its versatile reactivity allows for the exploration of novel synthetic routes and the development of new materials.

Biology: In biological research, it serves as a tool for studying the interaction of small molecules with biological targets. It can act as a ligand for protein binding studies or as a precursor for biologically active compounds.

Medicine: Medically, the compound shows potential in drug development due to its structural features, which may contribute to therapeutic effects. It is studied for its potential roles in treating various diseases, including cancer and neurological disorders.

Industry: Industrially, it is used in the development of new polymers and as a precursor for agrochemicals.

Mechanism of Action

The mechanism of action of Tert-butyl 4-{4-[5-(2,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The dichlorophenyl and oxadiazole moieties are particularly crucial in binding to active sites of target proteins, altering their function. This leads to modulation of biological pathways, including signal transduction and metabolic processes.

Comparison with Similar Compounds

  • Tert-butyl 4-{4-[5-(2,4-difluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}piperazine-1-carboxylate

  • Tert-butyl 4-{4-[5-(2,4-dichlorophenyl)-1,2,4-triazol-3-yl]phenyl}piperazine-1-carboxylate

Uniqueness: What sets Tert-butyl 4-{4-[5-(2,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}piperazine-1-carboxylate apart from similar compounds is its unique combination of dichlorophenyl and oxadiazole groups, which provide distinct chemical reactivity and biological activity. This makes it particularly valuable in specialized applications where specific interactions with biological targets are required.

Biological Activity

Tert-butyl 4-{4-[5-(2,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}piperazine-1-carboxylate is a compound of interest due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a piperazine ring and an oxadiazole moiety. Its molecular formula is C26H28Cl2N4O3C_{26}H_{28}Cl_2N_4O_3 with a molecular weight of approximately 515.44 g/mol. The presence of the 2,4-dichlorophenyl group contributes to its biological activity by enhancing lipophilicity and facilitating interactions with biological targets.

Anticancer Activity

Recent studies have demonstrated that compounds containing oxadiazole derivatives exhibit significant anticancer properties. For instance, the oxadiazole moiety has been linked to the inhibition of cancer cell proliferation through various mechanisms:

  • Mechanism of Action : The compound induces apoptosis in cancer cells by activating caspase pathways and modulating the expression of pro-apoptotic and anti-apoptotic proteins like p53 and Bcl-2 .
  • Case Study : In vitro studies on MCF-7 breast cancer cells showed that the compound increased p53 expression and promoted caspase-3 activation, leading to enhanced apoptotic activity .

Antimicrobial Activity

This compound has also been evaluated for antimicrobial properties:

  • Effectiveness Against Pathogens : Research indicates that compounds with similar structures demonstrate activity against various bacterial strains. The presence of halogen substituents (like chlorine) is crucial for enhancing antimicrobial potency .

Neuroprotective Effects

There is emerging evidence suggesting neuroprotective effects associated with oxadiazole derivatives:

  • Mechanism : These compounds may exert neuroprotection by reducing oxidative stress and inflammation in neuronal tissues .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Key parameters include:

ParameterValue
SolubilityModerate in organic solvents
BioavailabilityTo be determined
MetabolismHepatic metabolism
Elimination Half-lifeTo be established

Safety and Toxicology

Safety assessments are critical in evaluating the therapeutic index of the compound. Preliminary studies suggest a favorable safety profile; however, detailed toxicological evaluations remain necessary to ascertain long-term effects.

Properties

IUPAC Name

tert-butyl 4-[4-[5-(2,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24Cl2N4O3/c1-23(2,3)31-22(30)29-12-10-28(11-13-29)17-7-4-15(5-8-17)20-26-21(32-27-20)18-9-6-16(24)14-19(18)25/h4-9,14H,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCUHSLUIBGBWKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)C3=NOC(=N3)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24Cl2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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